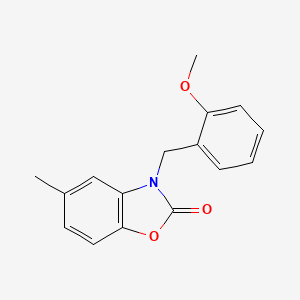

3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

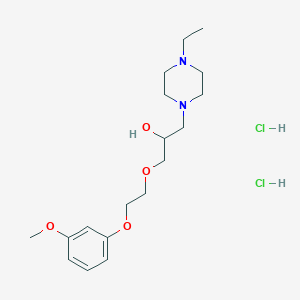

Vue d'ensemble

Description

The compound “3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one” is a complex organic molecule. It likely contains a benzooxazolone core, which is a type of heterocyclic compound . The “2-Methoxy-benzyl” and “5-methyl” parts suggest the presence of methoxy and methyl groups attached to the benzooxazolone core .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving the formation of the benzooxazolone core and subsequent functionalization .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the methoxybenzyl and methyl groups, as well as the benzooxazolone core .Applications De Recherche Scientifique

Benzophenone Derivatives and Environmental Impact

Benzophenone-3 (BP-3), a common component in organic sunscreen products, has been extensively studied for its environmental impact, particularly its potential toxic effects on aquatic ecosystems. This compound is known for its lipophilic, photostable, and bioaccumulative properties. Its widespread use has led to its detection in various environmental matrices, raising concerns about its endocrine-disrupting capacity and other ecological risks (Kim & Choi, 2014).

Parabens and Aquatic Environments

Parabens, commonly used as preservatives in cosmetics and pharmaceutical drugs, have been identified as emerging contaminants. Despite their biodegradability, they are ubiquitously present in surface waters and sediments due to continuous introduction into the environment. This review highlights the need for further research on the fate, behavior, and toxicity of parabens in aquatic environments (Haman et al., 2015).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are recognized for their diverse pharmacological activities, including anti-viral, anti-microbial, and anti-cancer properties. This comprehensive review explores the significance, synthesis methods, and various biological activities of benzothiazole moieties, establishing them as important scaffolds in medicinal chemistry (Bhat & Belagali, 2020).

Coordination Chemistry of Benzothiazole Complexes

The review on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes summarizes the preparation, properties, and potential applications of these compounds in various fields, including biological and electrochemical activity. This highlights the versatile nature of benzothiazole derivatives in coordination chemistry and their potential as functional materials (Boča et al., 2011).

Therapeutic Potential of Benzothiazoles

The patent review of benzothiazole derivatives between 2010 and 2014 emphasizes their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. It provides an overview of the development of benzothiazole-based chemotherapeutic agents, showcasing the structural simplicity and synthetic accessibility of benzothiazoles for drug discovery (Kamal et al., 2015).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(2-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11-7-8-15-13(9-11)17(16(18)20-15)10-12-5-3-4-6-14(12)19-2/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEWDXYFECFVMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641851 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2665399.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)

![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2665410.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2665415.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2665418.png)